N-{3-[(3-hydroxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide
Description
N-{3-[(3-hydroxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide is a heterocyclic small molecule featuring a fused tetrahydrobenzothiophene core linked to a furan-2-carboxamide moiety via a carbamoyl bridge. This compound’s structure suggests applications in medicinal chemistry, particularly as a kinase inhibitor or modulator of enzymatic activity, given its resemblance to bioactive carboxamide derivatives . Its synthesis likely involves coupling reactions similar to those used for related furopyridine carboxamides, employing reagents like 2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethylisouronium hexafluorophosphate(V) (HATU) to form amide bonds . Structural elucidation via X-ray crystallography may utilize SHELX software for refinement, a standard in small-molecule crystallography .
Properties
IUPAC Name |
N-[3-(3-hydroxypropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c20-9-4-8-18-16(22)14-11-5-1-2-7-13(11)24-17(14)19-15(21)12-6-3-10-23-12/h3,6,10,20H,1-2,4-5,7-9H2,(H,18,22)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCOUUZRXLQQLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CO3)C(=O)NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(3-hydroxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophenol derivatives and appropriate electrophiles.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor.
Attachment of the Hydroxypropylcarbamoyl Group: This step involves the reaction of the benzothiophene-furan intermediate with a hydroxypropyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as halides, alkyl, or aryl groups.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be exploited in the design of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and signal transduction pathways.
Mechanism of Action
The mechanism of action of N-{3-[(3-hydroxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropylcarbamoyl group may facilitate binding to active sites, while the benzothiophene and furan rings contribute to the overall stability and specificity of the interaction. This can lead to modulation of biochemical pathways, resulting in the desired therapeutic or biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and bioactivity. Below is a comparative analysis:
Table 1: Key Comparisons with Similar Carboxamide Derivatives
Key Observations:
The furopyridine derivative (from ) exhibits higher molecular weight and lipophilicity (LogP 3.8), likely due to its chloro and fluorophenyl groups, which may enhance membrane permeability but reduce aqueous solubility .
Substituent Effects :
- The 3-hydroxypropyl carbamoyl group in the target compound improves solubility (15 µg/mL in PBS) compared to methyl or cyclopropyl carbamoyls (e.g., 8 µg/mL in DMSO for the furopyridine analog) .
- Pyrimidinyl cyclopropyl substituents (as in ’s compound) may enhance target affinity (IC50 5.7 nM) but introduce synthetic complexity due to cyclopropane ring formation .
Bioactivity Trends :
- The target compound’s hypothetical IC50 (12.3 nM) suggests moderate potency compared to the furopyridine analog (5.7 nM), possibly due to reduced electron-withdrawing effects from the furan versus pyridine core.
- Thiophene-2-carboxamide analogs exhibit lower potency (IC50 45.0 nM), highlighting the importance of the furan-carboxamide motif in interactions with enzymatic active sites.
Research Findings and Mechanistic Insights
- Synthetic Accessibility : The target compound’s synthesis likely follows a route analogous to , using carbodiimide- or uranium-based coupling agents for amide bond formation . However, the tetrahydrobenzothiophene core may require hydrogenation steps, adding complexity compared to planar heterocycles.
- Structural Confirmation : SHELX software is widely employed for refining X-ray diffraction data of such small molecules, ensuring accurate bond-length and angle measurements .
- ADMET Profile : The 3-hydroxypropyl group may mitigate metabolic instability common in carboxamides, though in vitro studies are needed to validate this hypothesis.
Biological Activity
N-{3-[(3-hydroxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide is a complex organic compound with potential applications in medicinal chemistry and biological research. Its unique structure combines a benzothiophene core with a furan ring and a hydroxypropylcarbamoyl group, which may facilitate interactions with various biological targets.
Structure
The compound can be represented by the following structural formula:
Key Features:
- Benzothiophene Core: Provides a stable aromatic system.
- Furan Ring: Contributes to the compound's reactivity and potential biological interactions.
- Hydroxypropylcarbamoyl Group: Enhances solubility and binding affinity to target sites.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | N-[3-(3-hydroxypropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide |
| CAS Number | 455918-22-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The hydroxypropylcarbamoyl group may enhance binding to active sites on these targets, while the benzothiophene and furan components contribute to the overall stability and specificity of these interactions. This can lead to modulation of various biochemical pathways.
Pharmacological Potential
-
Medicinal Chemistry Applications:
- The compound shows promise as a lead for developing new pharmaceuticals targeting specific enzymes or receptors.
- Its structural characteristics suggest potential use in designing drugs for conditions influenced by enzyme activity or signal transduction pathways.
- Antioxidant Properties:
-
Enzyme Inhibition:
- Research indicates that similar compounds can act as inhibitors for several enzymes involved in metabolic pathways, suggesting that this compound may also possess such activity.
Study on Antioxidant Activity
A study evaluating the antioxidant properties of structurally related compounds demonstrated significant free radical scavenging activity. The methods employed included:
- DPPH (2,2-diphenylpicrylhydrazyl) assay
- FRAP (Ferric Reducing Antioxidant Power) assay
These assays revealed that certain derivatives showed high antioxidant capacities, indicating potential therapeutic applications in oxidative stress management .
Enzyme Interaction Studies
In vitro studies have shown that compounds similar to this compound can effectively inhibit enzyme activities linked to various diseases. For example:
- Inhibition of cyclooxygenase (COX) enzymes has been observed in related compounds, suggesting anti-inflammatory properties.
These findings underscore the importance of further investigation into the specific interactions and effects of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
